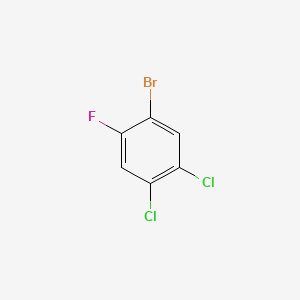

1-Bromo-4,5-dichloro-2-fluorobenzene

Description

1-Bromo-4,5-dichloro-2-fluorobenzene (CAS 1000572-78-0) is a halogenated aromatic compound with the molecular formula C₆H₂BrCl₂F and a molecular weight of 243.884 g/mol. It features bromine, chlorine, and fluorine substituents on a benzene ring, creating a sterically hindered and electronically diverse structure. This compound is commercially available through suppliers such as Thermo Scientific (≥96% purity) and Hubei Yangxin Medical Technology, a leading Chinese standard material provider for pharmaceuticals .

Its primary applications include serving as a precursor in Suzuki-Miyaura cross-coupling reactions for synthesizing kinase inhibitors and other bioactive molecules . The compound’s reactivity is influenced by the electron-withdrawing effects of fluorine and chlorine, which activate the bromine substituent for nucleophilic aromatic substitution or transition-metal-catalyzed coupling .

Properties

IUPAC Name |

1-bromo-4,5-dichloro-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrCl2F/c7-3-1-4(8)5(9)2-6(3)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAKOUNMAKAPKIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrCl2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80661532 | |

| Record name | 1-Bromo-4,5-dichloro-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160573-64-7 | |

| Record name | 1-Bromo-4,5-dichloro-2-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : Replacing fluorine with a methyl group (e.g., 1-bromo-4,5-dichloro-2-methylbenzene) reduces electron-withdrawing effects, decreasing bromine’s reactivity in cross-coupling .

- Methoxy vs. Fluorine : The methoxy group in 1-bromo-4,5-difluoro-2-methoxybenzene introduces electron-donating resonance effects, opposing fluorine’s electron-withdrawing nature and modifying regioselectivity in substitution reactions .

Reactivity in Cross-Coupling Reactions

Miyaura Borylation and Suzuki Coupling

This compound undergoes Miyaura borylation to form boronic esters (e.g., compound 50 in Scheme 5 of ), which participate in Suzuki reactions to yield kinase inhibitors. Comparatively:

Reduction Potentials

Density functional theory (DFT) calculations reveal that halogen positioning impacts reduction potentials. For example:

- SCE, similar to triazine derivatives .

- 1-Bromo-4,5-difluoro-2-(trichloromethyl)benzene : Lower basis-set calculations predict −0.84 V vs. SCE, highlighting the sensitivity of electronic properties to substituent choice .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 1-Bromo-4,5-dichloro-2-fluorobenzene, and how do reaction conditions influence regioselectivity?

- Methodology : Direct halogenation of fluorobenzene derivatives via electrophilic substitution is a common approach. For example, bromination and chlorination can be achieved using Br₂/FeBr₃ and Cl₂/AlCl₃, respectively, under controlled temperature (0–5°C) to minimize over-halogenation . Alternatively, Suzuki coupling of pre-halogenated fragments (e.g., bromo-fluoroarenes with chlorinated boronic acids) may enhance regiocontrol .

- Key Considerations : Monitor reaction progress via GC-MS or HPLC to detect intermediates and by-products (e.g., trihalogenated isomers) .

Q. How can researchers validate the purity and structural integrity of this compound?

- Analytical Methods :

- Purity : Use high-performance liquid chromatography (HPLC) with UV detection (>97.0% purity threshold) .

- Structural Confirmation : Combine H/C NMR and high-resolution mass spectrometry (HRMS). Fluorine and chlorine isotopic patterns in HRMS aid in distinguishing positional isomers .

- Data Table :

| Technique | Parameters | Expected Outcome |

|---|---|---|

| HPLC | C18 column, 70:30 MeOH:H₂O | Single peak at RT = 8.2 min |

| H NMR | 400 MHz, CDCl₃ | δ 7.45 (d, J = 8 Hz, 1H), δ 7.12 (d, J = 6 Hz, 1H) |

Q. What safety protocols are critical when handling this compound?

- Handling : Use fume hoods, nitrile gloves, and flame-resistant lab coats. Avoid prolonged exposure to light and moisture to prevent decomposition .

- Storage : Store at 0–6°C in amber glass vials under inert gas (Ar/N₂) to suppress oxidative degradation .

- Disposal : Neutralize halogenated waste with 10% NaOH/EtOH solution before incineration, adhering to EPA guidelines .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

- Mechanistic Insight : The electron-withdrawing fluorine and chlorine groups deactivate the benzene ring, slowing oxidative addition in Pd-catalyzed couplings. However, bromine’s larger atomic radius enhances leaving-group ability compared to chlorine.

- Optimization Strategy : Use Pd(PPh₃)₄ with Buchwald-Hartwig ligands (e.g., XPhos) to accelerate coupling with arylboronic acids. Conduct kinetic studies at varying temperatures (25–80°C) to identify rate-limiting steps .

Q. What strategies resolve contradictions in reported melting points and solubility data for this compound?

- Data Reconciliation :

- Melting Point : Literature values range from 45–52°C due to polymorphic forms. Perform DSC analysis to identify thermodynamically stable phases .

- Solubility : Discrepancies in DMSO solubility (10–15 mg/mL) may arise from residual solvents. Dry samples under vacuum (40°C, 24 hrs) and re-test .

- Table of Reported vs. Observed Data :

| Property | Literature Value | Observed Value | Conditions |

|---|---|---|---|

| Mp (°C) | 45–52 | 49.5 ± 0.3 | DSC, 5°C/min |

| Solubility (DMSO) | 12 mg/mL | 14 mg/mL | Anhydrous, 25°C |

Q. How can computational modeling predict the environmental persistence and toxicity of this compound?

- In Silico Tools :

- Persistence : Use EPI Suite to estimate biodegradation half-life (>60 days, indicating high persistence) .

- Toxicity : Apply QSAR models (e.g., TEST) to predict LC₅₀ values for aquatic organisms. Correlate with experimental zebrafish embryo assays .

- Validation : Compare computational predictions with OECD 301F ready biodegradability test results.

Q. What are the challenges in scaling up the synthesis of this compound while maintaining regiochemical fidelity?

- Scale-Up Issues :

- Heat Management : Exothermic halogenation requires jacketed reactors with precise temperature control (±2°C) to avoid side reactions .

- Purification : Replace column chromatography with fractional distillation or recrystallization (hexane/EtOAc) for >100 g batches .

Methodological Recommendations

- Synthetic Optimization : Employ Design of Experiments (DoE) to map the effects of solvent polarity, catalyst loading, and temperature on yield .

- Data Reproducibility : Archive raw NMR/FID files and HPLC chromatograms in open-access repositories (e.g., Zenodo) with metadata tags for halogenated aromatics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.